Rimonabant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Rimonabant CB1 receptor inverse agonist mechanism of action

Core Mechanism of Action: Inverse Agonism

Rimonabant's primary mechanism is as a selective inverse agonist of the Cannabinoid CB1 Receptor [1] [2].

- CB1 Receptor Basics: The CB1 receptor is a G protein-coupled receptor (GPCR), highly expressed in the brain and peripheral tissues like adipose tissue, liver, and muscle [3] [2]. Its natural activation by endocannabinoids (e.g., anandamide) inhibits neurotransmitter release, influencing appetite, mood, and memory [3].

- Inverse Agonism vs. Neutral Antagonism: A neutral antagonist blocks the receptor, preventing agonists from activating it. An inverse agonist does more—it not only blocks agonists but also suppresses the receptor's basal, constitutive activity [4] [5]. In biochemical terms, this means this compound inhibits basal G protein activation (measured by [35S]GTPγS binding) and increases cAMP production, effects opposite to those of CB1 agonists like THC [5].

- Receptor-Independent G-protein Inhibition: Evidence suggests that at higher (micromolar) concentrations, this compound can also inhibit Gαi/o proteins directly, regardless of CB1 receptor presence. This may contribute to effects observed at high doses but is likely separate from its primary appetite-suppressing action at lower doses [6] [5].

The following diagram illustrates the core signaling pathways involved.

This compound inverse agonist vs. agonist effects on CB1 receptor signaling.

Quantitative Pharmacological Data

The table below summarizes key quantitative findings from preclinical and clinical studies.

| Parameter / Effect | Quantitative Findings & Experimental Context |

|---|---|

| Binding Affinity | Binds with high affinity and selectivity to the central CB1 receptor [4] [1]. |

| Food Intake Suppression | In food-deprived rats, this compound (and analogs AM251, AM1387) produced dose-related suppression of high-fat, high-carbohydrate, and standard lab chow intake. Effect was comparable across diets when expressed as % baseline intake [4]. |

| Operant Responding (FR5 schedule) | Suppressed food-reinforced lever pressing. Duration of action studies found half-lives: this compound (t1/2 ≈ 15.6 h), AM251 (t1/2 ≈ 22.0 h), AM1387 (t1/2 ≈ 4.87 h) [4]. |

| Metabolic Improvements (Clinical) | In the RIO-North America trial (n=3040), 20 mg/day this compound vs. placebo significantly reduced weight and waist circumference, improved insulin sensitivity, and increased HDL cholesterol [1]. |

| Withdrawal Reason (Clinical) | Market withdrawal due to significantly increased risk of serious psychiatric disorders: anxiety, depression, suicidal ideation. Discontinuation due to adverse events was 13.8% (this compound) vs. 7.2% (placebo) [1]. |

Key Experimental Protocols

To help you evaluate or replicate key findings, here are methodologies from critical assays used to characterize this compound.

[35S]GTPγS Binding Assay to Measure G-protein Activation

- Purpose: To measure the functional activity of a GPCR ligand (agonist, antagonist, or inverse agonist) by quantifying the activation of G-proteins [5].

- Protocol Summary: Human or rat brain membranes (e.g., from prefrontal cortex) are incubated with the test compound. The reaction mixture includes [35S]GTPγS, a non-hydrolyzable GTP analog. In the absence of an agonist, an inverse agonist like this compound decreases basal [35S]GTPγS binding below control levels, demonstrating suppression of constitutive receptor activity. This decrease can be measured after filtering and scintillation counting [5].

- Key Control: This inverse agonist effect should be tested in tissues from CB1 receptor knockout mice to confirm CB1 receptor dependence. This compound's effect was absent in CB1 KO mice, confirming CB1-mediated action at relevant concentrations [5].

cAMP Accumulation Assay

- Purpose: To assess the functional impact of Gi/o-coupled receptor modulation. Since Gi/o activation inhibits adenylyl cyclase, reducing cAMP, an inverse agonist should increase cAMP levels [5].

- Protocol Summary: Cells or brain membrane preparations are exposed to the test compound, often in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and a stimulator like forskolin to amplify the signal. This compound treatment results in an increase in forskolin-stimulated cAMP production, consistent with its inverse agonist profile [5].

Food Intake and Operant Responding Studies

- Purpose: To evaluate the effects on appetite and food-motivated behavior in animal models [4].

- Protocol Summary: Rats, often food-deprived to a specific percentage of their free-feeding weight, are trained to consume a specific diet (high-fat, high-carbohydrate, chow) or to press a lever for food rewards on a schedule (e.g., Fixed-Ratio 5, FR5). After baseline establishment, subjects receive acute injections of this compound or vehicle. Food consumption (in grams) is measured over a set period, and lever presses are recorded. The effects are analyzed as raw intake and as a percentage of baseline intake to control for variations [4].

Recent Advances and Future Directions

Despite its withdrawal, research into CB1 receptor blockade continues, focusing on mitigating side effects.

- Mitochondrial CB1 Receptors (mtCB1R): A pool of CB1 receptors located on brain mitochondrial membranes regulates energy production. A 2024 study found that this compound, at a low dose (0.3 mg/kg/day), restored abnormal mtCB1R expression and rescued bioenergetic and cognitive defects in a female mouse model of Rett syndrome, suggesting potential therapeutic niches for CB1 inverse agonists in neurological disorders [7].

- Peripherally Restricted CB1 Antagonists: A major strategy to avoid CNS-mediated side effects is developing compounds that do not cross the blood-brain barrier. These ligands aim to harness the beneficial metabolic effects of CB1 blockade on peripheral tissues (liver, adipose, muscle) while avoiding psychiatric consequences [3].

- Neutral Antagonism vs. Inverse Agonism: Evidence suggests that neutral CB1 antagonists (e.g., AM4113) can suppress food-motivated behavior similarly to inverse agonists but may not induce nausea or malaise in animal models. This key pharmacological distinction could lead to safer therapeutics [4].

Safety and Toxicity Profile

The therapeutic promise of this compound was overshadowed by its significant risk of serious adverse effects.

- Primary Risks: The main reasons for market withdrawal were psychiatric disorders, including depression, anxiety, and an increased risk of suicidal ideation [1] [2].

- Other Common Side Effects: Included insomnia, nausea, vomiting, diarrhea, and dizziness [1].

- Potential Toxicity Mechanisms: Beyond primary pharmacology, studies have investigated other mechanisms. In vitro studies with human liver microsomes show this compound can be metabolized into a reactive iminium ion, which may covalently bind to proteins and potentially contribute to idiosyncratic toxicity, though its clinical relevance is not fully established [8].

This compound's mechanism is well-understood, but its history underscores the critical need for target selectivity and comprehensive safety profiling in drug development. Current research is strategically focused on neutral antagonists and peripherally-restricted compounds to dissociate therapeutic metabolic benefits from CNS-mediated risks.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Requiem for this compound: Therapeutic Potential ... [mdpi.com]

- 4. Cannabinoid CB1 receptor inverse agonists and neutral ... [pmc.ncbi.nlm.nih.gov]

- 5. The inverse agonist effect of this compound on G protein ... [sciencedirect.com]

- 6. This compound, a potent CB1 cannabinoid receptor ... [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of the CB1 cannabinoid ... [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivation Pathways of the Cannabinoid Receptor 1 ... [sciencedirect.com]

pharmacokinetics and metabolism of Rimonabant

Pharmacokinetic & Metabolic Profile

The table below summarizes the core pharmacokinetic and metabolic characteristics of Rimonabant.

| Parameter | Details |

|---|---|

| Primary Target | Cannabinoid receptor 1 (CB1); also μ-opioid receptor antagonist [1] [2] |

| Action at CB1 | Selective antagonist/inverse agonist [2] [3] |

| Protein Binding | Nearly 100% [2] |

| Key Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) [4] [2] |

| Primary Excretion Route | Feces (86%) [2] |

| Elimination Half-life | Variable: 6-9 days (normal BMI); ~16 days (BMI >30) [2] |

Metabolism and Bioactivation Pathways

This compound undergoes extensive hepatic metabolism, with research focusing on identifying its metabolic profile and potential reactive intermediates.

- Major Metabolic Pathways: In vitro studies in human and rat liver microsomes identified three primary metabolites resulting from oxidation (M1), oxidative defluorination (M2), and hydrolysis (M3) [4].

- Reactive Iminium Ion: A significant finding is the formation of a reactive iminium ion metabolite through α-carbon oxidation of its piperidine ring [4]. This electrophilic intermediate can be trapped with cyanide, forming a stable cyano-adduct.

- Covalent Binding: Studies confirmed time- and CYP-dependent covalent binding of this compound to liver microsomal proteins, which was significantly inhibited by cyanide, implicating the iminium ion in this process [4].

- Experimental Evidence for CYP3A4 inhibition: The metabolism-dependent covalent binding to proteins also resulted in time-dependent inhibition (TDI) of CYP3A4 activity, as measured by a decreased IC50 value after pre-incubation with NADPH [4].

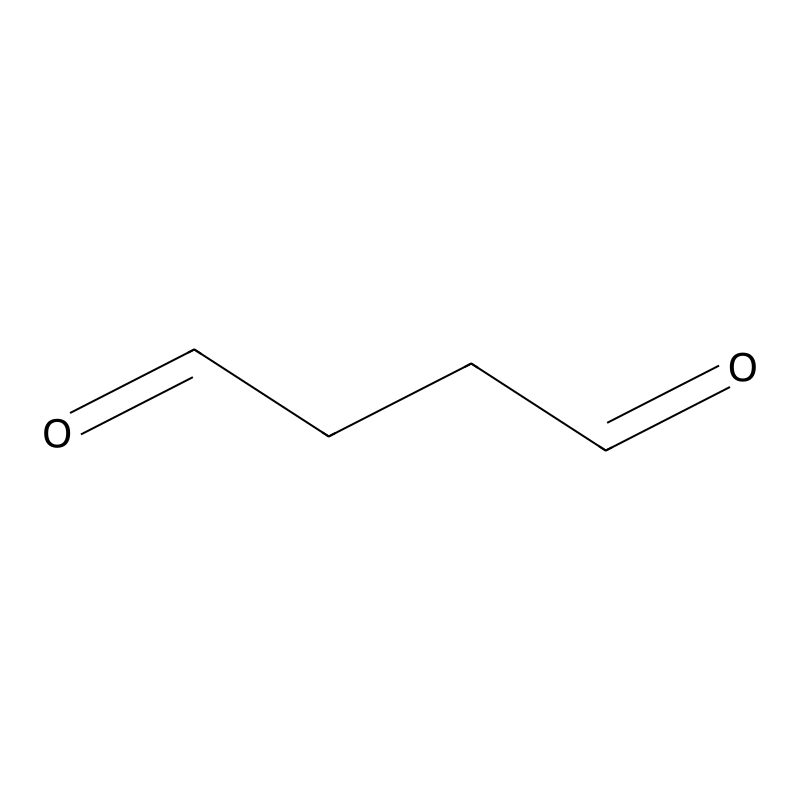

The following diagram illustrates the major metabolic pathways and the formation of the reactive iminium ion, which is central to its bioactivation.

Major metabolic pathways and key bioactivation step of this compound.

Experimental Protocols for Metabolic Studies

For researchers aiming to characterize this compound's metabolism, the following core methodologies from the literature can serve as a protocol foundation.

Core experimental workflow for studying this compound metabolism and bioactivation.

In Vitro Incubation System [4]

- System: Human or rat liver microsomes (HLMs/RLMs).

- Concentration: 10 μM this compound.

- Cofactor: 1 mM NADPH in potassium phosphate buffer (pH 7.4).

- Trapping Agent: For reactive intermediates, include 1 mM potassium cyanide (KCN).

- Incubation: 37°C for up to 60 minutes. Terminate with acetonitrile.

Analytical Method: Metabolite Profiling & Identification [4]

- Technique: Liquid Chromatography-Mass Spectrometry with Radiometric Detection (LC-MS-RAD).

- Column: Zorbax Eclipse XDB-C8.

- Mobile Phase: Gradient of 20 mM ammonium acetate (pH 4.5) and acetonitrile.

- Detection: Use radiolabeled [14C]-Rimonabant to quantify and profile metabolites. Structural elucidation is performed via MS/MS.

Assay for Covalent Binding [4]

- Procedure: Incimate [14C]-Rimonabant with liver microsomes and NADPH. Post-incubation, precipitate proteins and exhaustively wash with organic solvents to remove non-covalent drug.

- Measurement: Quantify the radioactivity persistently bound to the protein pellet using liquid scintillation counting.

Time-Dependent Inhibition (TDI) of CYP3A4 [4]

- Probe Reaction: 7-benzyloxy-4-trifluoromethylcoumarin (BFC) debenzylation.

- Procedure: Pre-incubate this compound with HLMs and NADPH. Transfer an aliquot to a secondary incubation containing the BFC probe substrate.

- Analysis: Measure the formation of the fluorescent metabolite 7-hydroxy-4-trifluoromethylcoumarin (HFC). A significant decrease in the IC50 value after pre-incubation indicates time-dependent inhibition.

Therapeutic Context and Clinical Fate

Understanding the pharmacokinetics and metabolism provides context for this compound's therapeutic effects and ultimate market withdrawal.

- Mechanism of Action: As a central and peripheral CB1 receptor inverse agonist, it modulates neurotransmitter release and peripheral metabolic pathways [1] [5] [3]. It was investigated for obesity, metabolic syndrome, and substance use disorders due to its effects on appetite, lipid metabolism, and glucose homeostasis [6] [7] [8].

- Market Withdrawal: Despite efficacy, this compound was withdrawn worldwide in 2008 due to a significant risk of serious psychiatric adverse events, including depression, anxiety, and suicidal ideation [2] [5] [3]. This highlights the risk of targeting the centrally-expressed CB1 receptor.

References

- 1. This compound: Just an Antiobesity Drug? Current Evidence ... [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Bioactivation Pathways of the Cannabinoid Receptor 1 ... [sciencedirect.com]

- 5. Requiem for this compound: Therapeutic Potential ... [mdpi.com]

- 6. The CB1 antagonist this compound improves muscle ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: endocannabinoid inhibition for the metabolic ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound improves metabolic parameters partially ... [pmc.ncbi.nlm.nih.gov]

endocannabinoid system and energy balance

Central Regulation of Appetite

In the brain, endocannabinoids act as retrograde messengers that primarily modulate neurotransmitter release. By inhibiting presynaptic GABA or glutamate release, they influence the activity of key hypothalamic nuclei that control appetite, leading to a net increase in the drive to eat [1] [2].

- Mechanism: Endocannabinoid signaling in the hypothalamus stimulates the release of orexigenic neuropeptides (e.g., Neuropeptide Y) and inhibits anorexigenic ones (e.g., α-MSH), increasing hunger and food intake [3].

- Hedonic Eating: The ECS also enhances the hedonic aspect of eating. It interacts with the brain's reward pathways (e.g., nucleus accumbens), increasing the palatability and consumption of sweet, high-fat foods [4].

The following diagram illustrates the core signaling pathway of the endocannabinoid system.

Endocannabinoid retrograde signaling inhibits neurotransmitter release to regulate energy balance.

Experimental Evidence & Protocols

Research on the ECS relies on well-established experimental models, including receptor knockout studies and detailed metabolic phenotyping.

Genetic Knockout Models

Studies using mice with targeted deletions of cannabinoid receptors have been instrumental in defining their functions.

| Genotype | Diet | Effect on Body Weight Gain | Effect on Glucose Metabolism | Key Findings |

|---|---|---|---|---|

| Wild-Type (WT) | High-Fat Diet (HFD) | Significant weight gain [5] | --- | Baseline for diet-induced obesity. |

| CB1R-/- | HFD | No significant attenuation of weight gain (in females) [5] | Improved glucose clearance [5] | Sexual dimorphism: Weight effect is attenuated in females vs. males. Lean phenotype in males is well-established [6]. |

| CB2R-/- | HFD | Weight gain similar to WT [5] | Elevated fasting glucose (on LFD) [5] | Primary metabolic role may be in glucose regulation rather than weight. |

| CB1R-/-/CB2R-/- | HFD | Significant reduction in weight gain vs. WT [5] | --- | Double knockout suggests complex receptor interactions; enhanced thermogenesis in white fat proposed as a mechanism [5]. |

Experimental Workflow for Metabolic Phenotyping: The diagram below outlines a standard protocol for assessing energy balance in rodent models, as referenced in the studies [5].

Standard workflow for phenotyping energy balance in cannabinoid receptor knockout mice.

Therapeutic Implications and Drug Development

The ECS is a validated target for treating obesity and metabolic disorders, though drug development has faced challenges.

- Central CB1 Blockade: The CB1 receptor inverse agonist rimonabant was effective for weight loss and improving metabolic parameters but was withdrawn due to serious psychiatric side effects, including depression [4] [6].

- Peripherally Restricted CB1 Antagonists: Current research focuses on developing compounds that block CB1 receptors only in peripheral tissues (e.g., liver, adipose). This strategy aims to retain the metabolic benefits of reduced lipogenesis and improved insulin sensitivity while avoiding neurological side effects [7].

- Beyond CB1: Other components of the ECS, such as the degradative enzymes FAAH and MAGL, are also being investigated as potential drug targets to modulate endocannabinoid tone more subtly [4].

References

- 1. The Role of Endocannabinoids in Physiological Processes ... [pmc.ncbi.nlm.nih.gov]

- 2. Role of the endocannabinoid system in regulation ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ghrelin and cannabinoids require the ghrelin receptor to affect ... [pmc.ncbi.nlm.nih.gov]

- 4. The Endocannabinoid System: Role in Energy Regulation [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the effects of cannabinoid receptor ... [frontiersin.org]

- 6. Role of the Endocannabinoid System in the Adipose Tissue ... [pmc.ncbi.nlm.nih.gov]

- 7. Energy balance regulation by endocannabinoids at central ... [pubmed.ncbi.nlm.nih.gov]

Rimonabant SR141716 basic pharmacology

References

- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Hepatic targeting of the centrally active cannabinoid 1 ... [pmc.ncbi.nlm.nih.gov]

- 3. Pooled analysis of three randomized, double-blind, placebo ... [pmc.ncbi.nlm.nih.gov]

- 4. The cannabinoid CB1 receptor antagonist this compound ( SR )... 141716 [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) this compound Inhibits Breast Cancer Cell Proliferation via... [academia.edu]

- 6. The cannabinoid ligands SR A and AM251 enhance human and... 141716 [link.springer.com]

- 7. -induced apoptosis in leukemia cell lines... - Peeref this compound [peeref.com]

- 8. Computational and Experimental Drug Repurposing of ... [mdpi.com]

- 9. Interfering with reconsolidation by this compound results in ... [frontiersin.org]

what is the function of cannabinoid type 1 receptors

Molecular Signaling and Mechanisms

CB1 receptor activation triggers a complex network of intracellular signaling events. The table below summarizes the primary pathways and their consequences.

| Signaling Pathway | Mechanism of Action | Key Physiological Effects |

|---|---|---|

| Adenylyl Cyclase Inhibition [1] [2] [3] | Coupling to Gαi/o proteins inhibits adenylyl cyclase, reducing intracellular cAMP levels and Protein Kinase A (PKA) activity. | Modulation of ion channel phosphorylation and gene expression; reduction in neuronal excitability [4] [3]. |

| Ion Channel Regulation [1] [4] [3] | Gβγ subunits directly inhibit voltage-gated Ca2+ channels (N-type, P/Q-type) and activate inwardly rectifying K+ channels (GIRKs). | Presynaptic: Reduced Ca2+ influx and increased K+ conductance suppress neurotransmitter release (GABA, glutamate) [4]. |

| MAP Kinase Activation [1] [3] | Activates mitogen-activated protein kinase (MAPK) cascades (e.g., p42/p44, p38, JNK), often via Phosphatidylinositol 3-kinase (PI3K). | Regulation of cell differentiation, survival, and gene transcription (e.g., c-fos, zif268) [4] [3]. |

| β-arrestin Recruitment [5] [2] | Agonist-bound receptor is phosphorylated by GRKs, recruiting β-arrestins, which desensitize the receptor and initiate independent signaling. | Receptor internalization, ERK signaling, and functional outcomes distinct from G-protein pathways [5] [2]. |

The core signaling relationships are illustrated in the following pathway map:

CB1 receptor signaling pathways. Activation triggers Gαi/o-mediated inhibition of adenylyl cyclase and Gβγ-mediated regulation of ion channels, and also recruits β-arrestin and MAPK pathways.

A critical concept in modern pharmacology is biased signaling or functional selectivity [5]. Different ligands (e.g., endogenous, phytogenic, or synthetic) can stabilize unique receptor conformations, preferentially activating specific downstream pathways (e.g., G proteins over β-arrestin, or vice versa) [5] [6]. This provides a promising therapeutic strategy to develop drugs that elicit desired therapeutic effects (e.g., analgesia) while avoiding adverse ones (e.g., psychoactivity) [5].

Physiological Functions in the CNS

Acting primarily as a presynaptic receptor, CB1 is a master regulator of synaptic transmission and plasticity [4] [7].

- Retrograde Synaptic Plasticity: Endocannabinoids (eCBs) like 2-AG are synthesized "on-demand" in postsynaptic neurons and travel backwards to activate presynaptic CB1 receptors [2] [4]. This underlies two key forms of plasticity:

- Cell-Type Specific Signaling: The functional outcome of CB1 activation is highly dependent on its cellular context [8]. For instance, CB1 receptors on glutamatergic neurons couple to G proteins with much higher efficacy than those on GABAergic neurons, despite being less abundant. This explains how a ubiquitous receptor can mediate highly specific behaviors [8].

The distribution of CB1 receptors in the brain is not uniform. Its density in key regions dictates its functional roles, summarized in the table below.

| Brain Region | Expression Level | Primary Functional Role |

|---|---|---|

| Cerebral Cortex | High [1] [4] | Cognition, memory, executive function [4]. |

| Hippocampus | High [1] [4] | Learning, memory formation, and spatial navigation [1]. |

| Basal Ganglia | High [1] [4] | Motor control, habit learning [4]. |

| Cerebellum | High [1] [2] | Motor coordination, procedural learning [2]. |

| Hypothalamus | Moderate [1] [8] | Regulation of appetite, body temperature, and sleep [9]. |

| Amygdala | High [1] [4] | Emotional processing, fear, and anxiety [4]. |

| Brainstem | Low (in respiratory centers) [1] | Mediation of cannabinoid-induced analgesia; low expression in cardiorespiratory centers may explain lack of lethal overdose [1]. |

Pathophysiological Roles and Therapeutic Targeting

Dysregulation of the endocannabinoid system is implicated in numerous disorders, making CB1 a compelling therapeutic target [9] [4].

- Neurological & Neuropsychiatric Disorders: Altered CB1 receptor expression or function is linked to epilepsy, Huntington's disease, Parkinson's disease, schizophrenia, anxiety, and depression [4] [6]. In epilepsy, for example, changes in CB1 expression at excitatory vs. inhibitory synapses can influence network excitability [4].

- Analgesia: CB1 agonists show efficacy in preclinical models of pain by suppressing nociception at multiple levels, including the dorsal root ganglia, spinal cord, and descending pain pathways like the periaqueductal gray (PAG) [6].

- Other Therapeutic Avenues: Research explores CB1's role in mitigating symptoms of multiple sclerosis, neurodegenerative diseases, and post-traumatic stress disorder (PTSD) [9] [6].

The development of CB1-based therapeutics has been challenging. While agonists are effective for conditions like pain and nausea, their psychoactive side effects and abuse potential are major limitations [7] [6]. Strategies to overcome this include:

- Biased Agonists: Developing ligands that favor non-psychoactive signaling pathways (e.g., G protein over β-arrestin) [5] [6].

- Allosteric Modulators: Compounds that bind to a site other than the orthosteric one can fine-tune receptor activity, either enhancing (PAMs) or inhibiting (NAMs) the effects of endogenous cannabinoids, offering greater specificity [9] [6].

- Peripherally Restricted Agonists: Designing compounds that do not cross the blood-brain barrier to harness CB1's peripheral benefits (e.g., in metabolism) without CNS side effects [6].

Experimental Approaches and Techniques

Research into CB1 receptor function relies on a suite of sophisticated techniques. Key methodologies and their applications are outlined below.

| Experimental Technique | Key Application | Methodological Insight |

|---|---|---|

| Genetic Knockout Models | Establish causal links between CB1 and specific behaviors or physiological processes. | Conditional knockout mice (e.g., deletion from glutamatergic or GABAergic neurons) reveal cell-type-specific functions [10] [8]. |

| In Situ Hybridization (e.g., RNAscope) | Map precise cellular expression of CNR1 mRNA. | Used to identify and quantify neurons co-expressing CB1 with other receptors (e.g., mu-opioid) and define neuronal phenotype (Vgat=GABAergic, Vglut2=glutamatergic) [10]. |

| GTPγS Binding Assay | Measure receptor activation and G protein coupling efficacy. | Quantifies functional receptor activity in different brain regions or cell types, revealing signaling efficacy independent of expression level [8]. |

| Positron Emission Tomography (PET) | Visualize and quantify receptor distribution in vivo. | Uses radiolabeled ligands (e.g., inverse agonist MK-9470) to create maps of CB1 receptor availability in the living human brain [1]. |

| Electrophysiology | Study synaptic plasticity (DSI/DSE, eCB-LTD). | Measures changes in postsynaptic currents following neuronal depolarization or specific stimulation protocols to confirm retrograde signaling [4] [7]. |

The general workflow for investigating CB1 localization and its behavioral consequence is visualized as follows:

A general experimental workflow for investigating CB1 receptor function. This involves genetic targeting, expression validation, and phenotypic analysis.

References

- 1. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease [frontiersin.org]

- 3. Cannabinoid Receptors and Signal Transduction - NCBI - NIH [ncbi.nlm.nih.gov]

- 4. Cannabinoid Receptor Type 1 - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]

- 7. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CB1 Receptor Signaling in the Brain: Extracting Specificity ... [nature.com]

- 9. Therapeutic Potential of Cannabinoid Receptors Type 1 and 2 ... [pmc.ncbi.nlm.nih.gov]

- 10. Cannabinoid CB1 receptor and mu-opioid ... [nature.com]

Efficacy and Safety Profile from RIO Program

| Aspect | Details |

|---|---|

| Program Scope | Four Phase III trials (RIO-Europe, RIO-North America, RIO-Lipids, RIO-Diabetes) [1] |

| Patient Population | Overweight/obese adults (BMI >27 kg/m²) with/without comorbidities; RIO-Diabetes enrolled patients with type 2 diabetes [1] |

| Key Efficacy (1-year, 20 mg) | - Weight Loss: -6.5 kg (vs. placebo) [1]

- Waist Circumference: -6.4 cm (vs. placebo) [1]

- HDL Cholesterol: +16.4% (vs. placebo) [1]

- Triglycerides: -6.9% (vs. placebo) [1]

- HbA1c (in diabetics): -0.6% (vs. placebo) [1] | | Weight-Independent Effects | ~45-57% of the improvement in HDL cholesterol, triglycerides, and HbA1c was estimated to be independent of weight loss [1] | | Common Adverse Events | Gastrointestinal (e.g., nausea), neurological, and psychiatric disorders [1] | | Discontinuation due to AEs | More frequent with 20 mg rimonabant vs. placebo; most commonly due to depressive disorders, nausea, mood alterations with depressive symptoms, and anxiety [1] |

Detailed Experimental Protocols

The RIO program was characterized by a consistent and rigorous methodology across its studies.

Study Design and Patient Population

- Design: All studies were randomized, double-blind, and placebo-controlled, with a treatment duration of one year [1].

- Intervention: Patients received once-daily This compound (5 mg or 20 mg) or a matching placebo [1].

- Background Therapy: All patients were placed on a hypocaloric diet (creating a 600 kcal/day deficit) and given advice to increase physical activity [1].

- Key Eligibility:

- RIO-Europe, RIO-North America, RIO-Lipids: Enrolled non-diabetic patients who were overweight or obese. RIO-Lipids specifically required patients to have untreated dyslipidemia [1].

- RIO-Diabetes: Enrolled patients with type 2 diabetes that was inadequately controlled by either metformin or a sulfonylurea [1].

Primary and Secondary Endpoints

The studies measured a comprehensive set of efficacy and safety endpoints [1].

- Co-Primary Endpoints:

- Change in body weight from baseline.

- Proportion of patients achieving ≥5% weight loss from baseline.

- Secondary Endpoints:

- Cardiometabolic Markers: Waist circumference, HDL cholesterol, triglycerides, fasting insulin, insulin resistance (HOMA-IR).

- Glycemic Control (RIO-Diabetes): Change in HbA1c level.

- Safety: Comprehensive monitoring of adverse events, with a thorough review of psychiatric and neurological events.

Statistical Analysis

- The analysis was performed on the Intention-to-Treat (ITT) population.

- Efficacy analyses compared each this compound group against the placebo group using statistical tests, with a significance level of ( p < 0.001 ) for key outcomes [1].

- Regression analysis (ANCOVA) was used to estimate the proportion of the drug's effect on various parameters that was independent of the observed weight loss [1].

Mechanism of Action and Signaling Pathways

This compound is a selective cannabinoid receptor type 1 (CB1) antagonist/inverse agonist [2] [3]. The CB1 receptor is a G protein-coupled receptor (GPCR) highly expressed in the brain and peripheral tissues, including the liver, adipose tissue, and muscle [4]. Its activation by endocannabinoids inhibits the release of various neurotransmitters.

The following diagram illustrates the core signaling pathway of the CB1 receptor and the mechanism of this compound.

CB1 receptor signaling pathway and this compound's mechanism.

Beyond central appetite suppression, research indicates that this compound's metabolic benefits are partially mediated by peripheral CB1 receptors in metabolic tissues like fat and liver, explaining the weight-loss independent effects on lipids and glucose [1] [4]. Preclinical studies also suggest this compound has immunomodulatory and anti-inflammatory properties, inhibiting peripheral blood mononuclear cell (PBMC) proliferation and reducing pro-inflammatory markers like NF-κB, TNF-α, and COX-2 [2] [5].

Insights for Future Drug Development

The RIO program offers critical lessons for developing therapies targeting the endocannabinoid system:

- Separating Efficacy from Toxicity: The key challenge is to dissociate the beneficial metabolic effects from the psychiatric side effects. Strategies could include developing peripherally restricted CB1 antagonists that do not cross the blood-brain barrier [4].

- Learning from the Past: The this compound story underscores the necessity of extensive preclinical investigations into a drug's full pharmacological profile, including its potential as an inverse agonist and its metabolism, to better predict clinical outcomes [6] [4].

- Exploring New Niches: Despite its withdrawal for obesity, research continues into this compound's potential for treating other conditions, such as substance use disorder by interfering with drug-associated memory reconsolidation [7].

References

- 1. pooled 1-year data from the this compound in Obesity (RIO) ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (SR141716) exerts anti-proliferative and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Requiem for this compound: Therapeutic Potential ... [mdpi.com]

- 5. Potential Implications of this compound on Age-Related ... [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivation Pathways of the Cannabinoid Receptor 1 ... [sciencedirect.com]

- 7. Interfering with reconsolidation by this compound results in ... [frontiersin.org]

Comprehensive Technical Analysis: Anandamide and Rimonabant Interaction Mechanisms

Introduction and Background

The endocannabinoid system represents a crucial signaling network that maintains physiological homeostasis through complex receptor-mediated pathways. Anandamide (N-arachidonoylethanolamine), identified as the first endogenous cannabinoid, functions as a partial agonist at cannabinoid receptors and participates in numerous physiological processes including pain modulation, memory formation, and appetite regulation. Its discovery in 1992 revealed an endogenous signaling system that interfaces with multiple neurological and metabolic pathways [1]. In contrast, rimonabant (SR141716A) emerged as the first selective cannabinoid CB1 receptor antagonist/inverse agonist, providing researchers with a powerful pharmacological tool to probe endocannabinoid system function and potential therapeutic applications [2].

The interaction between anandamide and this compound represents a complex pharmacological relationship that extends beyond simple competitive antagonism. While this compound effectively blocks many CB1-mediated effects of anandamide, the interplay involves nuances of receptor trafficking, intracellular signaling modulation, and potential allosteric effects that continue to be elucidated. This technical guide examines the current understanding of these interaction mechanisms, drawing from receptor binding studies, functional assays, and clinical investigations to provide researchers and drug development professionals with a comprehensive resource on this biologically significant interaction.

Receptor-Level Interactions and Binding Characteristics

CB1 Receptor Interactions

The cannabinoid receptor 1 (CB1) serves as the primary site for anandamide and this compound interaction, with profound implications for central nervous system function:

Anandamide binding properties: Anandamide demonstrates moderate affinity for CB1 receptors with Kᵢ values typically ranging from 50-500 nM, functioning as a partial agonist with efficacy approximately 20-50% that of full agonists like WIN55,212-2. This partial agonism results in context-dependent effects influenced by receptor density and coupling efficiency in different tissues [2] [3].

This compound binding characteristics: this compound exhibits high-affinity binding to CB1 receptors with a Kᵢ of 5.6 nM, making it substantially more potent than anandamide at receptor occupation. Functionally, it behaves primarily as an inverse agonist that suppresses basal CB1 receptor activity in addition to competitively antagonizing agonist binding [2].

Allosteric modulation: Recent evidence suggests this compound may also function as an allosteric modulator at certain concentration ranges, potentially influencing anandamide binding kinetics through mechanisms distinct from simple competitive antagonism [3].

CB2 Receptor and Other Molecular Targets

While CB1 represents the primary interaction site, both compounds demonstrate relevant activity at other molecular targets:

CB2 receptor activity: Anandamide exhibits moderate affinity for cannabinoid receptor 2 (CB2), though with approximately 4-fold lower potency compared to CB1. This compound demonstrates high CB1 selectivity, with affinity at CB2 receptors exceeding 1000 nM (Kᵢ > 1000 nM), rendering it effectively CB1-selective at therapeutic concentrations [2].

Non-cannabinoid receptor targets: Anandamide activates several non-CB1/CB2 targets, including TRPV1 receptors (where it functions as an agonist) and PPAR nuclear receptors. This compound's effects on these pathways are less pronounced but may contribute to its overall pharmacological profile, particularly in peripheral tissues [4] [3].

Table 1: Comparative Receptor Binding Profiles of Anandamide and this compound

| Target | Anandamide Kᵢ (nM) | This compound Kᵢ (nM) | Functional Activity |

|---|---|---|---|

| CB1 Receptor | 50-500 | 5.6 | Partial agonist vs. inverse agonist |

| CB2 Receptor | 200-1000 | >1000 | Partial agonist vs. negligible |

| TRPV1 | ~400 | Not significant | Agonist |

| PPARγ | ~2000-5000 | Not significant | Weak agonist |

| GPR55 | ~18 | Not significant | Agonist |

Signaling Pathways and Molecular Mechanisms

The intracellular signaling pathways modulated by anandamide and competitively antagonized by this compound represent a complex network of G-protein coupled receptor effects with diverse physiological consequences. The following diagram illustrates the core signaling pathways involved:

Figure 1: Cannabinoid Receptor Signaling Pathways. Anandamide activates CB1 receptors, initiating Gi/o protein-mediated inhibition of adenylyl cyclase and cAMP production, while this compound blocks this pathway and exhibits inverse agonist activity.

G-Protein Coupled Signaling Mechanisms

The canonical signaling pathway for CB1 receptors involves Gᵢ/o protein coupling with several downstream effects:

Adenylyl cyclase inhibition: Anandamide activation of CB1 receptors inhibits adenylyl cyclase activity, reducing intracellular cAMP levels and subsequently affecting protein kinase A (PKA) mediated phosphorylation. This compound reverses this inhibition and can further reduce basal cAMP production through inverse agonism [2].

Ion channel modulation: CB1 activation by anandamide regulates several ion channels, including inhibition of voltage-gated Ca²⁺ channels (N-type and P/Q-type) and activation of inwardly rectifying K⁺ channels. These effects collectively reduce neuronal excitability and neurotransmitter release at presynaptic terminals. This compound antagonizes these ion channel effects, restoring normal calcium influx and potassium efflux patterns [1] [2].

Alternative Signaling Pathways

Beyond canonical G-protein signaling, anandamide influences several additional pathways that may be directly or indirectly affected by this compound:

MAPK pathway modulation: Anandamide stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinase (ERK) phosphorylation, which influences gene expression and cellular proliferation. This compound has been shown to inhibit both basal and insulin-stimulated MAPK activation in certain cell types [2].

β-arrestin recruitment: Emerging evidence indicates that anandamide promotes β-arrestin recruitment to CB1 receptors, initiating G-protein-independent signaling that contributes to receptor internalization and downstream effects. The impact of this compound on this pathway appears complex, potentially influencing the balance between G-protein and β-arrestin signaling [3].

Experimental Evidence and Pharmacological Data

Key Methodologies for Studying Anandamide-Rimonabant Interactions

Research characterizing anandamide and this compound interactions employs multiple pharmacological approaches and experimental models:

Table 2: Experimental Protocols for Evaluating Anandamide-Rimonabant Interactions

| Method | Key Protocol Details | Primary Outcomes | Considerations |

|---|---|---|---|

| Radioligand Binding | Competition assays using [³H]CP55940 or [³H]SR141716A; incubation 60-90 min at 30-37°C | Kᵢ values for receptor affinity; displacement curves | Membrane preparations from transfected cells or native tissue |

| GTPγS Binding | [³⁵S]GTPγS binding in membrane preps; stimulation with anandamide ± this compound | Efficacy and potency estimates; inverse agonist activity | Measures G-protein activation directly |

| Drug Discrimination | Non-human primates trained to discriminate Δ9-THC; test substitution/antagonism | In vivo potency and efficacy; receptor mechanism validation | This compound pA₂ = 6.24-6.83 vs. anandamide [5] |

| cAMP Accumulation | Forskolin-stimulated cAMP with anandamide ± this compound; ELISA or HTRF detection | Functional inhibition of adenylyl cyclase | Intact cells required for full signaling |

| Calcium Imaging | FLIPR or similar systems; anandamide ± this compound in cells expressing CB1 | Intracellular calcium changes | Particularly relevant for Gq-coupled effects |

Quantitative Pharmacological Parameters

Experimental data reveal important quantitative relationships between anandamide and this compound:

Schild analysis: In drug discrimination studies using rhesus monkeys, this compound produced surmountable antagonism of anandamide with apparent pA₂ values ranging from 6.24-6.83, consistent with simple competitive antagonism at CB1 receptors [5].

Potency shifts: this compound produces dose-dependent rightward shifts in anandamide dose-response curves across various functional assays, with dose ratios providing estimates of antagonist affinity and revealing the competitive nature of the interaction [5] [2].

Temporal factors: The duration of action differs significantly between compounds, with anandamide producing effects lasting less than 50 minutes in primates, while this compound's antagonism persists for several hours, reflecting differences in metabolic stability and receptor dissociation kinetics [5].

Therapeutic Implications and Clinical Relevance

Metabolic Regulation

The anandamide-rimonabant interaction has significant implications for energy homeostasis and metabolic disorders:

Appetite regulation: Endocannabinoid signaling through CB1 receptors stimulates appetite, particularly for palatable foods, creating a potential therapeutic target for obesity. This compound demonstrated efficacy in clinical trials for producing weight loss (cumulative weight reduction of ~5-10% at 20 mg/day) and improving cardiometabolic parameters including waist circumference and HDL cholesterol [2].

Lipid and glucose metabolism: Beyond central appetite effects, this compound influences peripheral metabolism through actions in adipose tissue, liver, and skeletal muscle, improving insulin sensitivity and reducing dyslipidemia in animal models and human trials. These effects appear to involve blockade of anandamide-mediated enhancement of lipogenesis [2].

Neurological and Neuropsychiatric Applications

The neurological effects of anandamide modulation present several potential therapeutic avenues:

Addiction disorders: this compound demonstrates efficacy in preclinical models of drug dependence, reducing self-administration and relapse-like behavior for various substances including nicotine, alcohol, and opioids. These effects are attributed to normalization of dopamine dysregulation in reward pathways [2].

Neuroprotection: While anandamide may exert neuroprotective effects under certain conditions, this compound has shown promise in models of Huntington's disease, potentially through modulation of excitotoxicity and energy metabolism in vulnerable neuronal populations [2].

Oncological Considerations

The interaction between anandamide and this compound influences cancer pathophysiology through multiple mechanisms:

Antiproliferative effects: this compound demonstrates antiproliferative activity in various cancer cell lines, including breast, thyroid, and prostate cancer models. These effects appear to involve both CB1-dependent and independent mechanisms, with particular potency in combination with other anticancer agents [2].

Apoptosis induction: In several cancer models, this compound enhances apoptotic signaling pathways, potentially through reversal of anandamide-mediated survival signals. This pro-apoptotic effect varies significantly by cancer type and specific molecular context [6] [2].

Alternative Mechanisms and Emerging Research

PPAR Nuclear Receptor Activation

Beyond classical cannabinoid receptors, anandamide interacts with peroxisome proliferator-activated receptors (PPARs), representing an important this compound-independent pathway:

PPARγ activation: Anandamide activates PPARγ nuclear receptors at micromolar concentrations (EC₅₀ ~2-5 μM), contributing to anti-inflammatory and metabolic effects. This interaction occurs independently of CB1 receptors and is therefore not antagonized by this compound [7] [4].

Transcriptional regulation: PPAR activation by anandamide regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammatory responses, with potential therapeutic implications for metabolic syndrome independent of CB1-mediated effects [4].

Additional Receptor Targets

Anandamide interacts with several other receptor systems that may contribute to its physiological profile:

GPR55 receptors: Anandamide exhibits agonist activity at GPR55 receptors (EC₅₀ ~18 nM), an orphan GPCR that may influence neuronal morphology and cancer cell proliferation. The effect of this compound on this pathway appears minimal [3].

TRPV1 channels: At higher concentrations, anandamide activates TRPV1 vanilloid receptors (EC₅₀ ~400 nM), contributing to nociceptive and hyperalgesic effects that are not blocked by this compound [3].

Conclusion

The interaction between anandamide and this compound represents a pharmacologically complex relationship centered on CB1 receptor antagonism but extending to multiple signaling pathways and physiological systems. The competitive nature of this interaction at CB1 receptors is well-established, with this compound effectively blocking many CB1-mediated effects of anandamide while exhibiting additional inverse agonist properties that may contribute to its therapeutic profile.

For research and drug development applications, understanding the quantitative pharmacological parameters and experimental methodologies for evaluating this interaction provides critical foundation for investigating endocannabinoid system function and developing novel therapeutic agents. The continuing elucidation of alternative molecular targets for anandamide, particularly PPAR nuclear receptors and other non-CB1/CB2 sites, highlights the complexity of endocannabinoid signaling and suggests additional opportunities for therapeutic intervention beyond simple receptor blockade.

References

- 1. Requiem for this compound: Therapeutic Potential ... [mdpi.com]

- 2. This compound: Just an Antiobesity Drug? Current Evidence ... [sciencedirect.com]

- 3. Cannabinoids Modulate Neuronal Activity and Cancer by ... [frontiersin.org]

- 4. An update on PPAR activation by cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apparent affinity estimates of this compound in combination ... [pmc.ncbi.nlm.nih.gov]

- 6. Revealing the therapeutic potential of synthetic cannabinoids [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoids go nuclear: evidence for activation of ... [pmc.ncbi.nlm.nih.gov]

Wnt Signaling Pathway Inhibition by Rimonabant: Mechanisms and Therapeutic Implications

Then, I will now begin writing the main body of the whitepaper.

Executive Summary

The Wnt/β-catenin signaling pathway represents a critically important regulatory axis in cellular homeostasis whose dysregulation is implicated in various cancers, particularly colorectal cancer (CRC). This technical review comprehensively examines the molecular mechanisms through which Rimonabant (SR141716), a cannabinoid receptor 1 (CB1) inverse agonist, inhibits Wnt/β-catenin signaling and demonstrates significant anti-tumor effects in preclinical models. This compound exerts its effects through multi-level pathway inhibition, including increased β-catenin phosphorylation, reduced nuclear translocation, disruption of Wnt receptor complexes, and direct inhibition of transcriptional coactivators. Experimental evidence from in vitro and in vivo studies confirms that this compound effectively suppresses tumor growth in CRC models carrying activating β-catenin mutations. These findings support the therapeutic potential of cannabinoid-based approaches for cancers driven by Wnt pathway dysregulation, particularly those resistant to conventional therapies. However, challenges remain regarding the psychiatric adverse effects associated with this compound, necessitating further investigation into optimized dosing, combination strategies, and potentially novel analogs with improved safety profiles.

Introduction to Wnt Signaling Pathways

Canonical and Non-Canonical Wnt Signaling

The Wnt signaling pathway is a highly conserved system that regulates crucial cellular processes including proliferation, differentiation, migration, and stem cell maintenance. There are three primary Wnt signaling pathways: the canonical Wnt/β-catenin pathway, the non-canonical planar cell polarity pathway, and the non-canonical Wnt/calcium pathway [1]. The canonical pathway, which is the primary focus of this review, centers on the regulation of β-catenin stability and nuclear translocation. In the absence of Wnt ligands, cytoplasmic β-catenin is constantly phosphorylated by a destruction complex consisting of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), casein kinase 1α (CK1α), and other proteins. This phosphorylation marks β-catenin for ubiquitin-mediated proteasomal degradation, preventing its accumulation and subsequent transcriptional activity [2] [3].

When Wnt ligands bind to Frizzled (Fzd) receptors and LRP5/6 co-receptors, they initiate an intracellular signaling cascade that disrupts the destruction complex. This disruption leads to β-catenin stabilization and accumulation in the cytoplasm, followed by nuclear translocation. Once in the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and survival, including c-Myc, cyclin D1, and CDKN1A [2]. The non-canonical pathways, which function independently of β-catenin, regulate cell polarity and migration through activation of Rho/Rac GTPases and calcium signaling [3].

Wnt Pathway Dysregulation in Cancer

Dysregulation of Wnt signaling is a hallmark of various cancers, with particularly well-characterized roles in colorectal cancer. Approximately 85% of both sporadic and familial adenomatous polyposis (FAP) forms of CRC originate from inactivation of the APC tumor suppressor gene, which leads to constitutive activation of the Wnt/β-catenin pathway [4]. Additional mutations in other pathway components, including AXIN and β-catenin itself, can also drive oncogenic transformation through aberrant pathway activation [5]. The resulting uncontrolled expression of Wnt target genes facilitates cancer stem cell renewal, uncontrolled proliferation, evasion of apoptosis, and ultimately tumor initiation and progression [2]. Given its central role in carcinogenesis, the Wnt/β-catenin pathway has emerged as a promising therapeutic target for cancer treatment, with various inhibitory strategies currently under investigation in preclinical and clinical settings [6] [7].

Table 1: Key Components of the Wnt/β-Catenin Signaling Pathway

| Component Category | Key Elements | Primary Functions |

|---|---|---|

| Extracellular Regulators | Wnt ligands, Frizzled receptors, LRP5/6 co-receptors | Initiate signaling through receptor binding and complex formation |

| Cytoplasmic Destruction Complex | APC, Axin, GSK3β, CK1α | Phosphorylate β-catenin to target it for proteasomal degradation |

| Key Signaling Mediator | β-catenin | Translocates to nucleus and activates transcription of target genes |

| Nuclear Transcription Complex | TCF/LEF, CBP/p300, BCL9, Pygopus | Bind to DNA and regulate expression of Wnt target genes |

| Endogenous Inhibitors | DKK, sFRPs, WIF | Negatively regulate pathway activity at extracellular level |

This compound and Its Molecular Targets

Pharmacological Profile of this compound

This compound (SR141716), an N-acylaminopiperidinyl derivative, was initially developed as a selective cannabinoid receptor 1 (CB1) inverse agonist [8]. It was approved in Europe in 2006 for the treatment of obesity due to its appetite-suppressing effects but was subsequently withdrawn from the market in 2008 because of an increased risk of serious psychiatric adverse events, including anxiety and depression [8]. CB1 receptors are G protein-coupled receptors primarily expressed in the central nervous system but also found in various peripheral tissues, where they participate in diverse physiological processes [4]. The endocannabinoid system, comprising endogenous ligands (e.g., anandamide), receptors (CB1 and CB2), and metabolic enzymes, has been increasingly recognized for its anti-tumor effects in various cancer models, including CRC [4].

Cannabinoid System and Cancer

Previous research has demonstrated that cannabinoids, including both endogenous compounds and pharmacological agents, possess anti-proliferative and pro-apoptotic effects in cancer cells. For instance, Δ9-tetrahydrocannabinol has been shown to induce apoptosis in CRC through CB1-mediated inhibition of RAS-MAPK/ERK and PI3K-Akt signaling pathways [4]. Additionally, anandamide (AEA), an endogenous CB1 agonist, inhibits cholangiocarcinoma growth through activation of the non-canonical Wnt pathway mediated by Wnt5A [4]. In human breast cancer cells, methyl-F-AEA reduces β-catenin levels and inhibits transcriptional activation of TCF-responsive elements [4]. These observations strongly suggested potential crosstalk between cannabinoid signaling and the Wnt pathway in cancer, prompting more detailed investigations into compounds like this compound.

Molecular Mechanisms of Wnt Pathway Inhibition

Multi-Level Inhibition of Canonical Wnt Signaling

Research has elucidated that This compound exerts multi-faceted inhibition of the canonical Wnt/β-catenin pathway through several distinct mechanisms. In both HCT116 and SW48 colorectal cancer cell lines, which represent metastatic CRC models poorly responsive to conventional chemotherapies, this compound treatment significantly increased β-catenin phosphorylation at Ser33/Ser37 residues, starting from 8 hours of treatment [4]. These phosphorylation events mark β-catenin for ubiquitin-mediated proteasomal degradation, thereby reducing its stability and abundance. In HCT116 cells, this effect was particularly pronounced and persistent, leading to substantial reduction of both cytoplasmic and nuclear β-catenin pools [4].

Further investigation revealed that this compound downregulated key components of the Wnt receptor complex, including Wnt3, Frizzled 7 (Fzd7), and LRP6 co-receptor [4]. Additionally, the compound reduced expression of Dishevelled 3 (Dvl3), an intracellular mediator that transduces signals from activated Frizzled receptors to downstream pathway components. This comprehensive disruption of signaling complexes effectively prevents transduction of Wnt signals across the plasma membrane. Notably, this compound also upregulated adenomatous polyposis coli (APC) tumor suppressor protein levels in HCT116 cells, further enhancing the degradation of β-catenin [4].

Activation of Non-Canonical Wnt Signaling

Beyond inhibiting the canonical pathway, this compound demonstrates the capacity to activate non-canonical Wnt signaling in certain cellular contexts. In HCT116 cells, the compound significantly increased protein levels of both Wnt5A and its receptor ROR2 within 8 hours of treatment [4]. This was accompanied by activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a key mediator of the non-canonical Wnt/Ca²⁺ pathway [4]. The non-canonical pathway activation is particularly significant because Wnt5A signaling antagonizes the canonical Wnt/β-catenin pathway, creating a dual mechanism of inhibition wherein this compound both directly suppresses canonical signaling and indirectly inhibits it through non-canonical pathway activation [4]. This differential effect was cell context-dependent, as SW48 cells did not exhibit significant activation of the non-canonical pathway despite showing inhibition of canonical signaling.

Epigenetic Modulation of Transcription

At the nuclear level, this compound directly inhibits p300/KAT3B histone acetyltransferase activity, a crucial coactivator of β-catenin-dependent transcription [4]. Histone acetyltransferases like p300 facilitate chromatin remodeling and enhance transcriptional efficiency of β-catenin/TCF complexes at target gene promoters. By inhibiting p300, this compound disrupts the transcriptional machinery necessary for expression of Wnt target genes, thereby suppressing oncogenic signaling even in cases where β-catenin still accumulates in the nucleus. This epigenetic mechanism represents a downstream intervention point that complements the upstream effects on β-catenin stability and localization.

The following diagram illustrates the comprehensive molecular mechanisms through which this compound inhibits Wnt/β-catenin signaling:

Figure 1: Molecular mechanisms of Wnt pathway inhibition by this compound. The diagram illustrates how this compound (yellow node) targets multiple components of the Wnt signaling cascade, including induction of β-catenin phosphorylation, downregulation of receptor complexes, direct inhibition of p300/HAT activity, and activation of non-canonical Wnt signaling through Wnt5A upregulation.

Experimental Evidence and Data Analysis

In Vitro Studies in Colorectal Cancer Models

Comprehensive in vitro studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound in various colorectal cancer cell lines. In HCT116 cells, this compound treatment significantly inhibited cell growth and induced a substantial increase in Sub-G0/G1 phase population, indicative of apoptotic cell death [4]. This was corroborated by increased caspase-3 and PARP cleavage, key markers of apoptosis activation, observed starting at 24 hours of treatment [4]. Further analysis using human apoptosis antibody arrays revealed that this compound treatment upregulated several pro-apoptotic factors, including cytochrome C and death receptors (TRAILR-1, -2, and -3), while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP) [4].

The effects on Wnt pathway components were rigorously quantified through immunoblotting and immunofluorescence analyses. In HCT116 cells, this compound treatment resulted in a time-dependent reduction of nuclear β-catenin localization, with significant decreases observed at both 24 and 48 hours [4]. This effect was more pronounced and persistent in HCT116 cells compared to other CRC cell lines like DLD1 and SW620, where β-catenin phosphorylation increased only transiently [4]. The differential response across cell lines highlights the context-dependent nature of this compound's effects, possibly influenced by the specific mutational profiles of different CRC models.

Table 2: Key Experimental Findings from this compound Treatment in CRC Cell Lines

| Parameter Assessed | HCT116 Cells | SW48 Cells | DLD1 and SW620 Cells |

|---|---|---|---|

| β-catenin Phosphorylation | Significant increase, persistent until 48 hours | Increased starting at 8 hours | Transient increase, not persistent at 48 hours |

| Nuclear β-catenin Localization | Significant reduction at 24 and 48 hours | Reduced | Not systematically assessed |

| Apoptosis Induction | Strong (increased Sub-G0/G1, caspase-3/PARP cleavage) | Moderate (caspase-3/PARP cleavage) | Cell cycle arrest without apoptosis |

| Non-canonical Pathway Activation | Strong (Wnt5A, ROR2 upregulation; CaMKII activation) | Not observed | Not assessed |

| Receptor Complex Effects | Reduced Wnt3, Fzd7, LRP6, Dvl3 | Reduced Fzd7 and LRP6 | Not assessed |

In Vivo Evidence from Xenograft Models

The anti-tumor efficacy of this compound has been further validated in in vivo xenograft models using HCT116 cells transplanted into immunocompromised mice. In these studies, this compound treatment significantly reduced tumor growth compared to control groups [4]. Histological and immunohistochemical analyses revealed that this compound effectively destabilized nuclear β-catenin localization within tumor cells, consistent with the in vitro findings [4]. This demonstration of efficacy in vivo provides compelling support for the potential therapeutic utility of this compound in Wnt-driven cancers, particularly those with activating mutations in β-catenin that are often resistant to conventional therapies.

Experimental Protocols and Methodologies

Cell-Based Assays for Assessing Wnt Inhibition

Cell culture and treatment protocols for evaluating this compound's effects on Wnt signaling typically utilize colorectal cancer cell lines with well-characterized genetic backgrounds, such as HCT116 (which carries activating β-catenin mutations) and SW48. Cells are maintained in appropriate media supplemented with fetal bovine serum and incubated under standard conditions (37°C, 5% CO₂) [4]. For experimental treatments, this compound is typically dissolved in DMSO and applied to cells at concentrations ranging from 5-20 μM for varying durations (8-48 hours), with DMSO-only treatments serving as vehicle controls.

To assess β-catenin phosphorylation and degradation, researchers employ immunoblotting techniques with phospho-specific antibodies targeting β-catenin phosphorylated at Ser33/Ser37/Thr41 residues. Total β-catenin levels are also measured to evaluate overall abundance. For subcellular localization studies, nuclear and cytoplasmic fractionation is performed followed by immunoblotting, or alternatively, immunofluorescence staining with β-catenin antibodies and nuclear counterstains (e.g., DAPI) is used to visualize distribution patterns [4]. Quantification of fluorescence intensity in nuclear versus cytoplasmic compartments provides a quantitative measure of β-catenin translocation.

To evaluate effects on downstream transcriptional activity, TCF/LEF reporter assays are employed. These typically involve transfection of luciferase reporter constructs containing TCF/LEF binding sites upstream of a minimal promoter driving luciferase expression. After this compound treatment, luciferase activity is measured and normalized to control reporters, providing a direct readout of pathway activity [4]. Additionally, quantitative RT-PCR or RNA sequencing can be used to assess expression changes in endogenous Wnt target genes such as c-Myc, cyclin D1, and AXIN2.

Assessment of Apoptotic and Anti-Proliferative Effects

For evaluation of apoptosis induction, multiple complementary approaches are recommended. Annexin V/propidium iodide staining followed by flow cytometry allows quantification of early and late apoptotic populations. Immunoblotting for cleaved caspase-3 and PARP provides molecular confirmation of apoptosis activation [4]. More comprehensive analysis can be achieved using human apoptosis antibody arrays that simultaneously measure multiple pro- and anti-apoptotic proteins [4].

Anti-proliferative effects are typically assessed through cell viability assays (e.g., MTT, MTS, or CellTiter-Glo) conducted over 24-72 hours with varying this compound concentrations. These data allow calculation of IC₅₀ values for different cell lines. Additionally, cell cycle analysis via propidium iodide staining and flow cytometry reveals perturbations in cell cycle distribution, such as accumulation in sub-G0/G1 (apoptotic) or other specific phases [4].

In Vivo Xenograft Models

For in vivo efficacy studies, HCT116 xenograft models are commonly established by subcutaneous injection of 5-10 × 10⁶ cells into the flanks of immunodeficient mice (e.g., nude or SCID mice) [4]. Once tumors reach a measurable size (typically 100-200 mm³), animals are randomized into treatment groups. This compound is administered via oral gavage or intraperitoneal injection at doses ranging from 10-30 mg/kg/day, with vehicle-treated animals serving as controls. Tumor dimensions are measured regularly with calipers, and volumes calculated using the formula: volume = (length × width²)/2. At study endpoint, tumors are harvested for histological and molecular analyses, including immunohistochemistry for β-catenin localization and proliferation markers (e.g., Ki-67) [4].

Therapeutic Implications and Clinical Translation

Potential in Treatment-Resistant Cancers

The experimental evidence supporting this compound's efficacy in Wnt-driven cancers holds particular promise for treatment-resistant malignancies. Colorectal cancers with activating β-catenin mutations often demonstrate poor response to conventional chemotherapies, creating an urgent need for targeted therapeutic approaches [4]. The multi-level inhibition of Wnt signaling by this compound represents a mechanistically rational strategy for these difficult-to-treat cases. Furthermore, the ability of this compound to simultaneously induce apoptosis and disrupt cancer stem cell maintenance through Wnt pathway inhibition addresses two key challenges in oncology - therapeutic resistance and disease recurrence.

Combination Therapy Strategies

Given the complexity of cancer signaling networks and the potential for compensatory mechanisms, combination therapy approaches may maximize the therapeutic benefit of Wnt pathway inhibition. Preclinical studies have demonstrated that cannabinoids can improve the efficacy of conventional chemotherapeutic agents [4]. Specifically, this compound has shown synergistic effects when combined with standard-of-care drugs in various cancer models. The potential for combination strategies is further supported by evidence that Wnt pathway inhibition can sensitize cancer cells to other targeted therapies and immunotherapies, although these possibilities require specific investigation in the context of this compound treatment.

Challenges and Limitations

Despite the promising preclinical data, several significant challenges remain for the clinical translation of this compound as an anti-cancer agent. Most notably, the psychiatric adverse effects (including anxiety and depression) that led to its withdrawal from the market for obesity treatment pose a substantial barrier to repurposing for oncology indications [8]. Potential strategies to mitigate this risk include development of peripherally-restricted analogs that do not cross the blood-brain barrier, optimized dosing regimens that maximize anti-tumor efficacy while minimizing CNS exposure, or identification of patient subgroups with favorable risk-benefit profiles. Additionally, the context-dependent nature of this compound's effects on Wnt signaling underscores the importance of biomarker development to identify patients most likely to respond to treatment.

Conclusion and Future Directions

The comprehensive investigation of this compound's effects on Wnt signaling has revealed a multi-faceted mechanism of action that includes promotion of β-catenin degradation, disruption of receptor complexes, activation of non-canonical Wnt signaling, and inhibition of transcriptional coactivators. These molecular effects translate to significant anti-tumor activity in preclinical models of colorectal cancer, particularly in those with activating β-catenin mutations. The accumulated evidence strongly supports the therapeutic potential of targeting the cannabinoid system for Wnt-driven cancers while highlighting the need for innovative approaches to overcome toxicity challenges.

Future research should focus on several key areas: First, the development of optimized analogs with improved safety profiles through medicinal chemistry approaches. Second, the identification of predictive biomarkers that can identify patient populations most likely to benefit from treatment. Third, the systematic evaluation of combination strategies with conventional chemotherapies, targeted agents, and immunotherapies. Finally, expanded investigation into the efficacy of this compound across a broader range of Wnt-driven malignancies beyond colorectal cancer. Addressing these questions will facilitate the clinical translation of these compelling preclinical findings into meaningful therapeutic advances for cancer patients.

References

- 1. Wnt signaling pathway [en.wikipedia.org]

- 2. Targeting the Wnt /β-catenin signaling in cancer | Journal of... pathway [jhoonline.biomedcentral.com]

- 3. Wnt signaling pathways in biology and disease [nature.com]

- 4. of Inhibition /β-Catenin Wnt and Histone acetyltransferase... pathway [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Wnt /β-catenin signaling in colorectal cancer... pathway [frontiersin.org]

- 6. Molecular mechanisms and clinical implications of Wnt ... [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in the development of Wnt/β-catenin signaling ... [pubs.rsc.org]

- 8. Bioactivation Pathways of the Cannabinoid Receptor 1 ... [sciencedirect.com]

Rimonabant in Vivo Animal Model Protocols: Application Notes for Researchers

Introduction to Rimonabant and Its Mechanisms

This compound (SR141716) is a potent and selective cannabinoid CB1 receptor antagonist that was initially developed as an anti-obesity agent. Its discovery provided a powerful pharmacological tool for investigating the endocannabinoid system, which plays a modulatory role in numerous physiological processes including nociception, inflammation, metabolism, and reward pathways [1] [2]. Although this compound was withdrawn from clinical use due to psychiatric side effects, including depression and anxiety, it remains extensively used in preclinical research to elucidate CB1 receptor functions and explore potential therapeutic applications [3].

The molecular mechanism of this compound involves competitive antagonism at the CB1 receptor, with recent structural biology studies revealing that it binds to an orthosteric pocket situated toward transmembrane domains 1 and 7 of the receptor [4]. Research indicates that this compound also exhibits inverse agonist activity, meaning it can suppress constitutive receptor signaling, which differentiates it from neutral antagonists currently under investigation for potentially improved safety profiles [5].

Key Experimental Protocols and Applications

Protocol: Adjuvant-Induced Arthritis in Obese and Lean Rats

This model investigates the interaction between obesity and inflammatory arthritis, leveraging the enhanced inflammatory response observed in obese subjects.

- Animal Model: Female Crl:CD BR rats (40 weeks old). Lean controls (320±3.3 g) fed standard diet vs. Diet-Induced Obese (DIO) (530±12 g) fed high-fat diet from 4 weeks of age [1].

- Disease Induction: Unilateral arthritis induced via intraplantar injection of 150 μL Complete Freund's Adjuvant (CFA) into the right hind paw [1].

- Dosing Regimen: this compound administered orally at 3 or 10 mg/kg, once daily for 7 days, starting on day 7 post-CFA injection [1].

- Key Assessments:

- Inflammation: Paw oedema volume (plethysmometer), ankle width (digital caliper), global arthritis score (0-3 scale) [1].

- Nociception: Thermal hyperalgesia (Hargreaves test), mechanical allodynia (von Frey filaments/electronic aesthesiometer) [1].

- Biochemical: Nitrite/nitrate levels in paw tissue as a marker of nitric oxide production [1].

Table 1: Key Outcomes in CFA-Induced Arthritis Model

| Parameter | Lean Rats | Obese Rats | Effect of this compound (10 mg/kg) |

|---|---|---|---|

| Paw Oedema | Moderate | Significantly higher at Day 7 | No significant reduction |

| Arthritis Score | Moderate | Higher | Reduced in obese rats only |

| Joint Width | Increased | Increased | Reduced in obese rats only |

| Thermal Hyperalgesia | Present | Present | Marked reduction in both, greater in obese |

| Mechanical Allodynia | Present | Present | Marked reduction in both, greater in obese |

Protocol: Cardiotoxin-Induced Muscle Injury in Mice

This model assesses the role of CB1 in skeletal muscle regeneration, a process involving inflammation, apoptosis, and myogenesis.

- Animal Model: Male C57BL/6 mice (10-12 weeks old) [6] [7].

- Injury Induction: Intramuscular injection of cardiotoxin (typically 0.1-1 µM in 50 µL saline) into the tibialis anterior muscle [6].

- Dosing Regimen: this compound administered at 10 mg/kg/day via intraperitoneal injection [6].

- Key Assessments:

- Functional: In vivo muscle strength measurement (e.g., force transducer) at 5 days post-injury (5 DPI) [6].

- Histological: Myofiber cross-sectional area and central nucleation at 7 DPI [6].

- Molecular: Western blotting for apoptotic (cleaved caspase-3, cleaved PARP), inflammatory (p-p65NF-κB), and myogenic (Pax7) markers at 3 and 7 DPI [6].

- Metabolic: Lipidomics and endocannabinoid profiling (e.g., 2-arachidonoyl glycerol, palmitoylethanolamide) in muscle tissue [6].

Table 2: Key Outcomes in Muscle Injury Model

| Parameter | Vehicle-Treated Injured | This compound-Treated (10 mg/kg/d) |

|---|---|---|

| Muscle Strength (5 DPI) | Significant loss | Prevented loss |

| Myofiber Growth (7 DPI) | Impaired | Increased |

| Apoptosis Markers | Elevated | Downregulated |

| Inflammation (p-p65NF-κB) | Elevated | Downregulated |

| Satellite Cell Marker (Pax7) | Variable | Upregulated |

Protocol: Self-Administration and Reinstatement in Substance Use Disorders

These models evaluate the efficacy of this compound in reducing drug-seeking and relapse-like behavior.

- Animal Model: Male Sprague-Dawley or Long-Evans rats (typically 250-300 g at start) [5] [8].

- Surgery: Implantation of intravenous catheter into the jugular vein for self-administration [5] [8].

- Behavioral Training:

- Self-Administration: Rats learn to self-administer drug (e.g., heroin: 0.05 mg/kg/infusion; cocaine: 0.5 mg/kg/infusion) on a Fixed-Ratio (FR) schedule, progressing to a Progressive-Ratio (PR) schedule to measure motivation [5].

- Extinction: Drug and associated cues are withheld until responding reaches a low, stable rate [8].

- Reinstatement: Drug-seeking behavior is reinstated by a priming drug injection, stress, or re-exposure to drug-associated cues [5] [8].

- Dosing in Reconsolidation Blockade: A single injection of this compound (3 mg/kg, i.p.) administered immediately after a 15-minute cue reactivation session. This timing is critical to disrupt memory reconsolidation [8].

- Key Assessments: Active vs. inactive nose-pokes or lever presses during self-administration, extinction, and reinstatement sessions. Breakpoint (highest completed ratio) in PR sessions [5] [8].

Critical Experimental Considerations

Dosing, Pharmacokinetics, and Safety

- Dose Selection: Effective doses in rodents typically range from 3 to 10 mg/kg for central effects. The route of administration (oral vs. intraperitoneal) influences bioavailability [1] [5] [8].

- Metabolism: In vitro studies with human liver microsomes identify this compound undergoes piperidine ring oxidation, forming an iminium ion reactive metabolite. This may be relevant for long-term toxicity studies [2].

- Adverse Effect Monitoring: Chronic administration requires careful observation for rodent aversive states. Core behavioral tests include:

- Sucrose Preference Test: Anhedonia (depression-like behavior).

- Social Interaction Test: Anxiety-like behavior.

- Marble Burying: Compulsive/anxiety-like behavior (note: this compound may show anxiolytic-like effects in this test in rodents, contrasting with human effects) [3].

Control Groups and Data Interpretation

- Essential Control Groups: Vehicle control (e.g., 2% Tween 80, 0.5% methylcellulose, or 10% Cremophor EL); sham-operated controls for surgery models; and lean/control diet groups for obesity models [1] [3].

- Interpreting Inverse Agonism vs. Neutral Antagonism: Be aware that this compound's inverse agonist properties may produce effects distinct from neutral CB1 antagonists (e.g., AM6527). These differences can be probed by comparing results across different ligand classes [5].

Visual Experimental Workflows

Workflow for Substance Use Disorder Protocol

Workflow for Muscle Regeneration Protocol

Conclusion

This compound continues to be an indispensable tool for probing the physiological and pathophysiological roles of the CB1 receptor. The protocols detailed herein provide robust, reproducible methodologies for investigating its effects in models of chronic inflammation, muscle regeneration, and substance use disorders. When employing these models, careful attention to dosing timing, appropriate control groups, and species-specific behavioral interpretations is paramount for generating reliable and translatable data. Future research should leverage these established protocols to further elucidate the complex signaling of the endocannabinoid system and evaluate next-generation CB1 modulators with potentially superior safety profiles.

References

- 1. Effect of the cannabinoid CB1 receptor antagonist this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivation Pathways of the Cannabinoid Receptor 1 ... [sciencedirect.com]

- 3. Behavioral assessment of this compound under acute and ... [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution crystal structure of the human CB1 ... [pmc.ncbi.nlm.nih.gov]

- 5. AM6527, a neutral CB1 receptor antagonist, suppresses ... [nature.com]

- 6. The CB1 antagonist this compound improves muscle ... [pubmed.ncbi.nlm.nih.gov]

- 7. The CB1 antagonist this compound improves muscle ... [sciencedirect.com]

- 8. Interfering with reconsolidation by this compound results in ... [frontiersin.org]